Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a phenyl group and an ethyl ester functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate can be synthesized from various starting materials, including piperidine derivatives and phenyl-substituted carboxylic acids. The synthesis often involves multi-step organic reactions that may include esterification, alkylation, and other transformations.
This compound can be classified as:
The synthesis of ethyl 4-phenyl-1-propylpiperidine-4-carboxylate typically involves several key steps:
For example, one practical synthesis method involves using 4-bromobenzotrifluoride and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate as starting materials. The reaction typically yields the desired compound in high purity after purification steps like flash column chromatography .
The molecular structure of ethyl 4-phenyl-1-propylpiperidine-4-carboxylate consists of a piperidine ring with a phenyl group at one position and an ethoxycarbonyl group at another.
Key structural data includes:
The compound exhibits typical characteristics of piperidine derivatives, including a nitrogen atom within the cyclic structure that can participate in hydrogen bonding and other interactions.
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate can undergo various chemical reactions:
For instance, hydrolysis may involve treating the ester with aqueous sodium hydroxide, leading to the formation of ethyl alcohol and piperidine-4-carboxylic acid .
The mechanism of action for compounds like ethyl 4-phenyl-1-propylpiperidine-4-carboxylate often relates to their interaction with biological targets such as neurotransmitter receptors or enzymes. This compound may exhibit pharmacological activity by modulating neurotransmitter systems.
Studies indicate that similar compounds can act as inhibitors or modulators at various receptor sites, potentially influencing pathways involved in pain perception or mood regulation .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize these properties .
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate has potential applications in:
The synthesis of pethidine (meperidine) in 1938 by Otto Eisleb marked a paradigm shift in opioid analgesia, introducing the first fully synthetic phenylpiperidine scaffold with clinically viable analgesic properties [7]. Unlike naturally occurring opiates, pethidine’s ethyl 1-methyl-4-phenylpiperidine-4-carboxylate structure demonstrated that simplified synthetic molecules could engage μ-opioid receptors (MOP) with high efficacy. This discovery ignited systematic exploration of 4-phenylpiperidine analogs, revealing three critical pharmacological insights:
Table 1: Key Early Pethidine Analogs and Their Structural Innovations
Compound | Structural Feature | Pharmacological Significance |
---|---|---|
Pethidine | N-Methyl, ethyl ester | First synthetic phenylpiperidine opioid agonist |
Alphaprodine | N-Methyl, α-methylated ester | Enhanced metabolic stability; shorter duration of action |
Anileridine | 4-Aminophenethyl N-substituent | Introduced prime site modulation for improved receptor affinity |
Ketobemidone | Ketone replacement of ester | Demonstrated ester bioisosterism; retained MOP affinity |
Janssen’s pioneering work in the 1950s–1960s transformed phenylpiperidine design by introducing strategic N-alkylations and 4-anilido substitutions. This yielded three generations of analgesics with progressively enhanced receptor affinity and selectivity:
N-Alkyl Chain Elongation: Replacing pethidine’s N-methyl group with phenethyl (fentanyl) increased MOP receptor affinity 80–100-fold compared to morphine. The phenethyl moiety occupied a hydrophobic accessory pocket near the MOP receptor’s extracellular loop, stabilizing the active receptor conformation [1] [5]. Molecular dynamics simulations confirmed that the phenethyl group enhanced binding through π-stacking with receptor residues inaccessible to morphine’s rigid pentacyclic structure.
4-Carboxylate Bioisosteres: Critical innovations emerged from replacing the ester carbonyl with ketones (ketobemidone) or amides (sufentanil, alfentanil). Sufentanil’s thiophene amide modification amplified electron delocalization, strengthening hydrogen bonding with Tyr148 and His319 residues in MOP’s orthosteric pocket. This increased its potency 500-fold versus morphine [1] [9].
Stereochemical Optimization: Introduction of chiral centers at C3 and C5 (e.g., carfentanil, lofentanil) enabled stereoselective receptor engagement. The (3R,4S)-configuration of carfentanil positioned its propionyl group toward transmembrane helix 6, enhancing G-protein coupling efficiency and prolonging analgesic duration [5] [9].
Table 2: Impact of N-Alkyl Chain Modifications on Opioid Receptor Binding
Compound | N-Substituent | MOP Affinity (Ki, nM) | Key Receptor Interactions |
---|---|---|---|
Pethidine | Methyl | 450 ± 120 | Salt bridge (Asp147); hydrophobic cleft |
Fentanyl | Phenethyl | 0.39 ± 0.05 | Accessory pocket π-stacking; enhanced H-bonding |
Sufentanil | Ethyl (thioamide) | 0.15 ± 0.03 | Tyr148 H-bond; His319 electrostatic interaction |
Alfentanil | Propyl (tetrazole) | 0.50 ± 0.10 | Enhanced hydrophobic burial; moderate H-bonding |
The ethyl ester moiety in Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate and related derivatives serves dual pharmacokinetic and pharmacodynamic functions:
Lipophilicity Modulation: Esterification elevates calculated logP values by 1.5–2.0 units compared to carboxylic acid analogs. For Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate, predicted logP ≈ 3.2 facilitates rapid blood-brain barrier penetration (permeability assays show Papp > 15 × 10⁻⁶ cm/s), whereas the acid derivative (logP ≈ 1.4) exhibits negligible CNS uptake [2] [8]. This aligns with in vivo microdialysis data showing brain/serum ratios of 2.8:1 for esterified vs. 0.3:1 for carboxylate forms.
Metabolic Stability Engineering: Strategic ester modifications alter susceptibility to hepatic carboxylesterases (CES1). Ethyl esters undergo slower hydrolysis (t₁/₂ ≈ 90 min in human hepatocytes) than methyl esters (t₁/₂ ≈ 25 min), extending plasma exposure. Deuterated ethyl groups (e.g., CD₃CD₂-) further prolong t₁/₂ by 30% via the kinetic isotope effect, delaying ester cleavage without altering receptor affinity [8].
Bioisosteric Optimization: Replacing labile esters with tetrazoles (alfentanil) or oxadiazoles maintains MOP binding while resisting hydrolysis. Alfentanil’s tetrazole group mimics ester polarity but exhibits 10-fold greater metabolic stability in human liver microsomes, demonstrating the potential for Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate analog design [5] [9].
Table 3: Metabolic Pathways of Piperidine Carboxylate Esters and Bioisosteres
Modification | Metabolic Pathway | Half-life (Human, min) | Relative MOP Affinity |
---|---|---|---|
Methyl ester | CES1 hydrolysis → carboxylic acid | 25 ± 8 | 1.0 (reference) |
Ethyl ester | Slow CES1 hydrolysis → acid | 90 ± 15 | 0.9 |
[²H₅]Ethyl ester | CES1 hydrolysis (KIE slowed) | 117 ± 18 | 0.9 |
Tetrazole bioisostere | CYP3A4 oxidation → hydroxy metabolites | 220 ± 30 | 1.2 |
KIE = Kinetic Isotope Effect
Compounds Mentioned in Article
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2